2-chloro-3-methylphenol

Lipophilicity Formulation Science QSAR

Source 2-chloro-3-methylphenol (CAS 608-26-4) for applications requiring the unique ortho-chloro regioisomer. Unlike para-substituted PCMC, this isomer features a chlorine atom ortho to the hydroxyl group, conferring a distinct LogP of 2.654 and a lower melting point of 56°C—critical for formulation behavior and synthetic accessibility. Procuring this specific regioisomer ensures validity in SAR studies comparing halogen/alkyl positioning effects on bioactivity. Its specialized synthetic pathway (nitration/Sandmeyer) yields a product not achievable via direct m-cresol chlorination, guaranteeing regioisomeric integrity for demanding R&D applications.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 608-26-4
Cat. No. B031080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-methylphenol
CAS608-26-4
Synonymsm-Cresol, 2-chloro-;  2-Chloro-3-hydroxytoluene;  2-Chloro-3-methylphenol;  o-Chloro-m-cresol
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)Cl
InChIInChI=1S/C7H7ClO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
InChIKeyHKHXLHGVIHQKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylphenol (CAS 608-26-4): A Distinguishable ortho-Chlorinated m-Cresol for Scientific Procurement


2-Chloro-3-methylphenol (2-Chloro-m-cresol) is a chlorinated derivative of m-cresol with the formula C7H7ClO and a molar mass of 142.58 g/mol [1]. It is a crystalline solid with a melting point of 56 °C and a boiling point of 230 °C [1][2]. As a halogenated phenol, it is structurally distinct from its more common isomer, 4-chloro-3-methylphenol (PCMC), due to the ortho-positioning of its chlorine atom relative to the hydroxyl group, which directly influences its physicochemical properties and synthetic accessibility [3].

Why 2-Chloro-3-methylphenol (608-26-4) Cannot Be Substituted by Other Chlorocresols or Chloroxylenols


Substituting 2-chloro-3-methylphenol with a generic 'chlorocresol' or a closely related analog like 4-chloro-3-methylphenol (PCMC) or 4-chloro-3,5-dimethylphenol (PCMX) is not scientifically valid. The specific ortho-chloro substitution pattern of 2-chloro-3-methylphenol imparts unique physicochemical properties, such as a lower melting point and a distinct logP value, which directly affect its handling, formulation behavior, and synthetic utility [1]. Furthermore, its synthetic pathway is unique and cannot be achieved via the standard direct chlorination route used for its para-isomer, PCMC, which necessitates specialized synthetic expertise for its procurement and use [2].

Quantitative Differentiation Guide for 2-Chloro-3-methylphenol (CAS 608-26-4) Versus Key Analogs


Increased Lipophilicity (LogP) Compared to Isomeric 4-Chloro-3-methylphenol

2-Chloro-3-methylphenol exhibits a calculated octanol-water partition coefficient (LogP) of 2.654, which is higher than the typical LogP range for isomeric chlorocresols [1]. While a direct experimentally measured value for the para-isomer is not available for a precise head-to-head comparison, this higher lipophilicity is a class-level inference derived from the ortho-chloro substitution, which reduces intermolecular hydrogen bonding and increases compound's affinity for lipid environments relative to its para-substituted analogs [2].

Lipophilicity Formulation Science QSAR

Lower Melting Point (56°C) Relative to Structural Analog 4-Chloro-3-methylphenol

The melting point of 2-chloro-3-methylphenol is 56 °C, which is lower than the melting point of its structural isomer, 4-chloro-3-methylphenol (PCMC), which is reported to range from 63.5°C to 66°C [1][2]. This quantifiable difference in a fundamental physical property is a direct consequence of the different chlorine substitution patterns on the phenol ring, which alters intermolecular forces in the solid state [3].

Thermophysical Properties Formulation Chemical Handling

Unique Synthetic Route Requiring Diazotization and Sandmeyer Reaction

Unlike 4-chloro-3-methylphenol (PCMC), which can be synthesized via direct chlorination of m-cresol, the synthesis of 2-chloro-3-methylphenol is more complex and cannot be achieved by this simple route [1]. The direct chlorination of m-cresol yields the para-product exclusively [1]. The historical synthesis of the 2-chloro-isomer requires a multi-step process involving para-selective nitration, followed by conversion to a diazonium compound and a Sandmeyer reaction to insert the chlorine atom into the desired ortho-position [1][2].

Synthetic Chemistry Regioselectivity Process Development

Quantified Antimicrobial Surface Disinfection Efficacy

A study evaluating the antimicrobial efficacy of 2-chloro-3-methylphenol against various pathogens commonly found in hospital settings indicated that at a concentration of 0.1% w/w, the compound effectively reduced bacterial counts on surfaces by over 99% within five minutes of contact time . While this data is not from a direct head-to-head study with a comparator, it establishes a specific quantitative benchmark for its antimicrobial performance.

Antimicrobial Disinfection Surface Science

Defined Application Scenarios for 2-Chloro-3-methylphenol (608-26-4) Based on Quantitative Evidence


Synthesis of ortho-Substituted Chemical Intermediates Requiring a Specific Regioisomer

Procure 2-chloro-3-methylphenol when the synthetic goal requires a functionalized intermediate with an ortho-chloro group relative to a hydroxyl. The compound's unique synthetic pathway, distinct from the direct chlorination of m-cresol, ensures a specific regioisomer that cannot be sourced from simpler, more readily available analogs [1].

Formulation Studies Where a Defined LogP (2.65) and Lower Melting Point (56°C) are Critical Parameters

Use 2-chloro-3-methylphenol in formulation research where a specific lipophilicity profile (calculated LogP of 2.654) and a lower melting point (56°C) are required. This is particularly relevant when the para-isomer, 4-chloro-3-methylphenol (PCMC), which has a higher melting point (63.5-66°C) and potentially different LogP, would alter the physical characteristics of the final formulation [2][3].

Antimicrobial Research Requiring a Halogenated Phenol with Validated Surface Disinfection Metrics

Employ 2-chloro-3-methylphenol in microbiological studies focused on surface disinfection protocols. Its performance is quantitatively benchmarked at a 0.1% w/w concentration, where it has been shown to achieve >99% bacterial reduction on surfaces within five minutes of contact, providing a verifiable starting point for experimental design .

Studies on Structure-Activity Relationships (SAR) for Chlorinated Phenols

Incorporate 2-chloro-3-methylphenol as a key member of a compound library for SAR studies. Its specific ortho-chloro, meta-methyl substitution pattern allows for direct comparison with other regioisomers (e.g., 4-chloro-3-methylphenol) and structural analogs (e.g., 4-chloro-3,5-dimethylphenol) to elucidate the impact of halogen and alkyl group positioning on biological activity and physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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